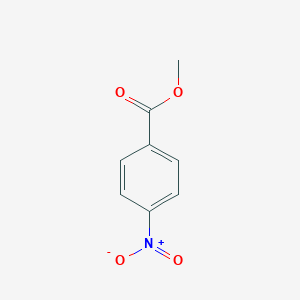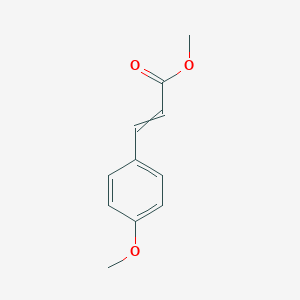
2-(Acetylamino)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)ethyl benzoate, also known as N-acetylanthranilic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is synthesized through a simple process that involves the reaction of anthranilic acid with acetic anhydride and subsequent esterification with ethanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)ethyl benzoate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reactive oxygen species. This leads to a reduction in inflammation and oxidative stress, which are key factors in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects contribute to the compound's anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(Acetylamino)ethyl benzoate has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, the compound has some limitations such as its low solubility in water, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the study of 2-(Acetylamino)ethyl benzoate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer. Another direction is the study of its effects on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, the compound's potential as a neuroprotective agent for the treatment of Alzheimer's disease could be explored. Further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, antioxidant, and analgesic effects make it a promising candidate for the treatment of various diseases. The compound's easy synthesis and high purity level make it suitable for various laboratory experiments. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(Acetylamino)ethyl benzoate involves a two-step process. The first step is the reaction of anthranilic acid with acetic anhydride to form 2-(Acetylamino)ethyl benzoateranilic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The second step involves the esterification of 2-(Acetylamino)ethyl benzoateranilic acid with ethanol to form this compound. This reaction is catalyzed by a weak acid such as sulfuric acid or p-toluenesulfonic acid.
Scientific Research Applications
2-(Acetylamino)ethyl benzoate has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and analgesic effects. These properties make it a promising candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Properties
| 6289-84-5 | |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-acetamidoethyl benzoate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
YDPYYHCLYBOTMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)






